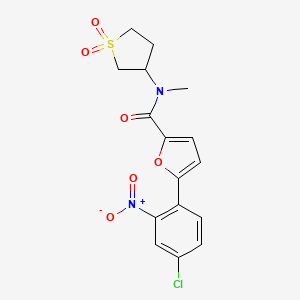

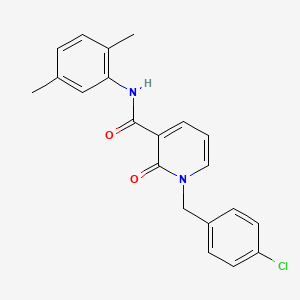

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-fluoropyridin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its functional groups. The 1,2,4-triazole ring and the fluoropyridine ring are aromatic, meaning they have a cyclic, planar structure with a ring of resonance bonds. This gives these parts of the molecule stability. The azetidine ring, on the other hand, is not aromatic and is likely to be less stable .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The 1,2,4-triazole ring can participate in various reactions such as nucleophilic substitution or addition. The fluorine atom on the pyridine ring can also be reactive, particularly under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the fluorine atom could make the compound more lipophilic, which could affect its solubility in different solvents .

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

One study demonstrates an efficient approach for the regioselective synthesis of heterocyclic amides, using a catalyst- and solvent-free method under microwave assistance, which could potentially relate to the synthesis methodologies for compounds similar to the chemical (Moreno-Fuquen et al., 2019).

Dipolar Cycloaddition Reaction

Another research discusses the development of novel P2X7 antagonists through a single pot dipolar cycloaddition reaction, highlighting the compound's relevance in the discovery and synthesis of new therapeutic agents (Chrovian et al., 2018).

Huisgen 1,3-Dipolar Cycloadditions

A study on the creation of a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions underlines the potential of similar compounds in facilitating chemical reactions (Ozcubukcu et al., 2009).

Synthesis and Biological Activity

Research on the synthesis and biological activity of triazole analogues of piperazine indicates the exploration of similar compounds for antibacterial properties, suggesting potential pharmaceutical applications (Nagaraj et al., 2018).

Structural and DFT Study

A study involving the synthesis, crystal structure, and DFT analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate highlights the importance of detailed structural and theoretical studies in understanding the properties and potential applications of such compounds (Huang et al., 2021).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(3-fluoropyridin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5O/c13-11-3-14-2-1-10(11)12(19)17-4-9(5-17)6-18-8-15-7-16-18/h1-3,7-9H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFSZNAVYAINGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=NC=C2)F)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2581843.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581848.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2581849.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid](/img/structure/B2581850.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2581857.png)

![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-5-fluoropyridine-3-sulfonamide](/img/structure/B2581859.png)

![2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2581862.png)